1-乙基-N-(2-甲氧基乙基)哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

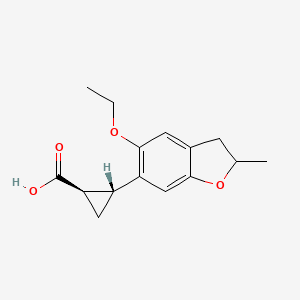

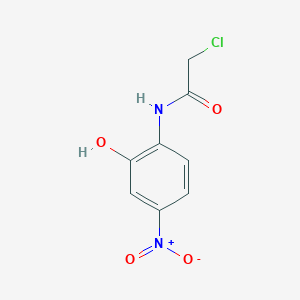

The compound 1-ethyl-N-(2-methoxyethyl)piperidin-4-amine is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry for the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex due to the presence of multiple reactive sites that can lead to various substituted products. In the context of the provided papers, while the exact synthesis of 1-ethyl-N-(2-methoxyethyl)piperidin-4-amine is not detailed, a related synthesis is described for ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, which is a key intermediate of cisapride, a potent gastrointestinal stimulant. This synthesis involves starting from 1-methyl-1,2,3,6-tetrahydropyridine and proceeding through an efficient formation of cis-fused oxazolidinopiperidine . This suggests that similar methodologies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to yield compounds with different properties. The structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide indicates that structural modifications, such as changes to the amide bond and the alkyl chain length, can significantly affect the binding affinity to dopamine receptors . This implies that the molecular structure of 1-ethyl-N-(2-methoxyethyl)piperidin-4-amine would also play a crucial role in its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including alkylation, amidification, and others. The alkylation of piperidines is described in the synthesis of N-ethylated piperidines using ethyl 1-methyl 2-ethoxy 3-indole carboxylate as an alkylating agent. This reaction is sensitive to steric effects, which can influence the rate of ethylation . This information is relevant to the chemical reactions that 1-ethyl-N-(2-methoxyethyl)piperidin-4-amine might undergo, as steric hindrance could affect its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Although the specific properties of 1-ethyl-N-(2-methoxyethyl)piperidin-4-amine are not provided in the papers, it can be inferred that modifications to the piperidine ring, such as ethylation and methoxyethylation, would affect these properties. For instance, the introduction of alkyl groups typically increases hydrophobicity, which could decrease solubility in water but increase solubility in organic solvents.

科学研究应用

微波辅助酰胺化

由 Milosevic 等人 (2015) 进行的研究探讨了微波辅助处理各种化合物与伯脂肪胺(包括哌啶衍生物)的反应。这种方法可以高产率地生成羧酰胺,表明其在合成复杂有机化合物中具有潜在应用 (Milosevic 等人,2015)。

酯的氨解

Takahashi 等人 (1973) 研究了各种酯与仲胺(如哌啶)的氨解。这项研究深入了解了这些反应的机理及其在有机合成中的潜在应用 (Takahashi 等人,1973)。

α-(氨基亚甲基)衍生物的合成

Hamamichi 和 Miyasaka (1990) 使用包括哌啶在内的胺合成了 α-(氨基亚甲基)衍生物。这种合成对于开发在药物化学中具有潜在应用的化合物至关重要 (Hamamichi 和 Miyasaka,1990)。

三官能胺的化学性质

Wu 等人 (2004) 对含有二丙烯酸酯的三官能胺(如 4-(氨甲基)哌啶)的迈克尔加成聚合反应的机理进行了一项研究。这项研究对聚合物化学和材料科学具有重要意义 (Wu 等人,2004)。

烷基化反应

Deberly 等人 (1975) 研究了哌啶衍生物的烷基化反应。这些反应在有机合成领域很重要,特别是在开发新化合物方面 (Deberly 等人,1975)。

钌催化的氢氨化

Utsunomiya 和 Hartwig (2003) 报道了钌催化的反马氏氢氨化反应,其中包括哌啶在内的仲胺与乙烯基芳烃反应。这项研究对催化和合成有机化学具有重要意义 (Utsunomiya 和 Hartwig,2003)。

酸介导的酰胺环化

Ramakrishna 等人 (2016) 探讨了酸介导的酰胺环化,以合成 2-(4-甲氧基苯基)-3,4-(二羟基)哌啶。这种合成技术在药物化学中对于创建复杂分子非常有价值 (Ramakrishna 等人,2016)。

安全和危害

“1-ethyl-N-(2-methoxyethyl)piperidin-4-amine” is classified as a dangerous substance. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

1-ethyl-N-(2-methoxyethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-3-12-7-4-10(5-8-12)11-6-9-13-2/h10-11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQFGTMIAXRKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)